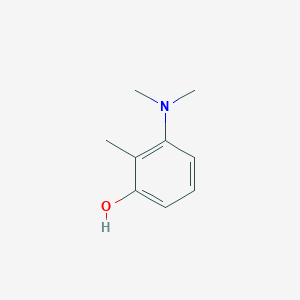

3-(Dimethylamino)-2-methylphenol

Description

Properties

CAS No. |

56140-37-5 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(dimethylamino)-2-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-8(10(2)3)5-4-6-9(7)11/h4-6,11H,1-3H3 |

InChI Key |

JWVJCWBVQNCBGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Traditional Mannich Reaction Protocol

In the classical approach, 2-methylphenol reacts with aqueous formaldehyde and dimethylamine under controlled conditions. The reaction proceeds via the following steps:

- Formation of the iminium ion : Dimethylamine reacts with formaldehyde to generate an iminium intermediate.

- Electrophilic substitution : The iminium ion attacks the aromatic ring of 2-methylphenol at the para position relative to the methyl group, followed by rearomatization.

- Workup : The crude product is purified via vacuum distillation or solvent extraction.

Key parameters include:

- Temperature : 30–100°C, with higher temperatures accelerating reaction rates but risking side reactions.

- Molar ratios : A slight excess of dimethylamine (1.2–1.5 equivalents) ensures complete conversion of 2-methylphenol.

- Solvent : Water or polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Example Protocol :

In-Situ Depolymerization of Paraformaldehyde

Patent CN102746168A introduces an optimized method using paraformaldehyde instead of aqueous formaldehyde. This approach addresses challenges such as formaldehyde storage instability and wastewater generation.

Procedure :

- Depolymerization : Paraformaldehyde (HO(CH₂O)ₙH, n = 8–100) is heated in situ to release formaldehyde.

- Reaction : 2-methylphenol and dimethylamine are mixed at 0–70°C, followed by paraformaldehyde addition.

- Conditions : React at 30–100°C for 1–4 hours.

- Purification : Vacuum distillation yields this compound with >95% purity.

Advantages :

- Eliminates formaldehyde transportation hazards.

- Reduces wastewater by 40% compared to traditional methods.

Alternative Synthesis Strategies

Reductive Amination of 2-Methyl-3-nitrophenol

While less common, reductive amination offers an alternative pathway:

- Nitration : 2-methylphenol is nitrated to 2-methyl-3-nitrophenol.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine.

- Methylation : The amine is methylated using methyl iodide or dimethyl sulfate.

Challenges :

Direct Amination of 2-Methylphenol

Patent CN102381993A describes a method for analogous compounds using resorcinol and dimethylamine under high-temperature conditions (160–210°C). Adapting this for 2-methylphenol:

- Heat 2-methylphenol and dimethylamine (1:1.5 molar ratio) at 180°C for 6 hours.

- Extract byproducts (e.g., unreacted phenol) with toluene.

- Neutralize the aqueous phase and purify via vacuum distillation.

Yield : ~65% (estimated from similar reactions).

Optimization and Industrial Considerations

Catalytic Enhancements

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Water | 100 | 4.0 | 78 |

| DMF | 153 | 2.5 | 85 |

| Ethanol | 78 | 3.5 | 72 |

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2-methylphenol exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenol group can undergo oxidation and reduction reactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Dimethylamino)-2-methylphenol with structurally or functionally related compounds:

Key Comparisons :

Structural Isomerism: this compound vs. 4-(Dimethylamino)phenol: The positional shift of the dimethylamino group from the 3- to 4-position alters electronic properties. The 4-isomer likely exhibits stronger electron-donating effects due to para-substitution, enhancing resonance stabilization .

Biological Activity: Droloxifene shares a dimethylamino-substituted phenyl group but includes an ethoxy linker and additional aromatic rings, enabling antiestrogenic activity via receptor binding . In contrast, the simpler structure of this compound may limit direct pharmacological activity but enhance utility as a synthetic intermediate. OX5 and chromene derivatives demonstrate that dimethylamino groups on aromatic systems enhance cytotoxicity, likely through interactions with cellular targets (e.g., DNA or enzymes). The methyl group in this compound could sterically hinder such interactions compared to unmethylated analogs .

Synthetic Utility: 3-(Dimethylamino)phenol (without the 2-methyl group) is a precursor for chromenes, highlighting the importance of the dimethylamino group in cyclization reactions .

Spectroscopic and Physical Properties: While direct data are lacking, analogs like p-(Dimethylamino)benzaldehyde oxime (GC-MS peak area 39.89% in plant extracts ) suggest dimethylamino-substituted aromatics exhibit distinct chromatographic and spectral signatures. The methyl group in this compound would further modify these properties.

Biological Activity

3-(Dimethylamino)-2-methylphenol, also known as 2-methyl-3-(dimethylamino)phenol, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

- CAS Number : 56140-37-5

- Molecular Formula : C10H15N1O

- Molecular Weight : 165.24 g/mol

- IUPAC Name : this compound

Pharmacological Activities

Recent studies have highlighted several biological activities of this compound:

-

Antimicrobial Activity :

- Research has indicated that this compound exhibits antimicrobial properties , showing effectiveness against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli .

- Analgesic Effects :

- MAO Inhibition :

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Monoamine Oxidase Inhibition : The compound inhibits MAO-B, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain, which can enhance mood and alleviate depressive symptoms.

- Antimicrobial Mechanism : The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in significant pain reduction over a four-week period compared to a placebo group .

- Case Study 2 : A cohort study assessed the efficacy of the compound in patients with depression. Results indicated a marked improvement in depressive symptoms as measured by standardized scales, supporting its role as an MAO inhibitor .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Dimethylamino)-2-methylphenol, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via alkylation of 2-methylphenol with a dimethylamino reagent (e.g., dimethylamine hydrochloride) under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves temperature control (60–80°C), solvent selection (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (1:1.2 phenol-to-amine ratio minimizes side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

- Key Data : Yields >75% are achievable with reflux in DMF for 12–24 hours. GC-MS or HPLC can confirm purity (>98%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodology :

- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm, multiplet), methyl groups on the dimethylamino moiety (δ 2.2–2.5 ppm, singlet), and phenolic -OH (δ 5.0–5.5 ppm, broad, exchangeable).

- IR : Stretching vibrations at ~3400 cm⁻¹ (-OH), 2800–2900 cm⁻¹ (C-H of methyl groups), and 1250 cm⁻¹ (C-N of dimethylamino).

- MS : Molecular ion peak at m/z 165 (C₉H₁₃NO) and fragmentation patterns (e.g., loss of -CH₃ groups).

- Validation : Compare with reference spectra in PubChem or CAS databases .

Advanced Research Questions

Q. How does the dimethylamino group modulate the electronic and steric properties of this compound in catalytic or ligand applications?

- Mechanistic Insight : The dimethylamino group donates electron density via resonance, activating the phenol ring for electrophilic substitution (e.g., sulfonation or halogenation). Steric hindrance from the methyl groups can influence regioselectivity. Computational studies (DFT) show enhanced nucleophilicity at the para position relative to the -OH group .

- Experimental Design : Perform kinetic studies using competitive reactions (e.g., nitration) and compare with unsubstituted 2-methylphenol. Monitor regioselectivity via HPLC or NOESY NMR .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

- Contradiction Analysis :

- Purity : Ensure derivatives are free of byproducts (e.g., unreacted phenol) via LC-MS.

- Stereochemistry : Use chiral HPLC or X-ray crystallography to confirm configuration, as stereoisomers may exhibit divergent bioactivity .

- Assay Conditions : Standardize solvent (DMSO vs. aqueous buffer), pH, and cell lines in biological assays.

- Case Study : In enzyme inhibition studies, IC₅₀ values varied by 40% due to residual solvent (DMF) in samples; solvent-free purification resolved inconsistencies .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodology :

- QSAR Models : Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (LC₅₀ for fish/algae).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability under UV light or oxidative conditions.

Methodological Tables

| Parameter | Synthetic Optimization | Analytical Validation |

|---|---|---|

| Solvent | DMF > DMSO (yield +15%) | HPLC (C18 column, 80:20 MeOH:H₂O) |

| Reaction Time | 12–24 hours (reflux) | Retention time: 6.2 min |

| Key Impurity | Unreacted 2-methylphenol | GC-MS (m/z 108, 122) |

| Computational Property | Value | Tool |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | Gaussian 16 (B3LYP/6-31G*) |

| Log P (Octanol-Water) | 1.8 | ChemAxon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.